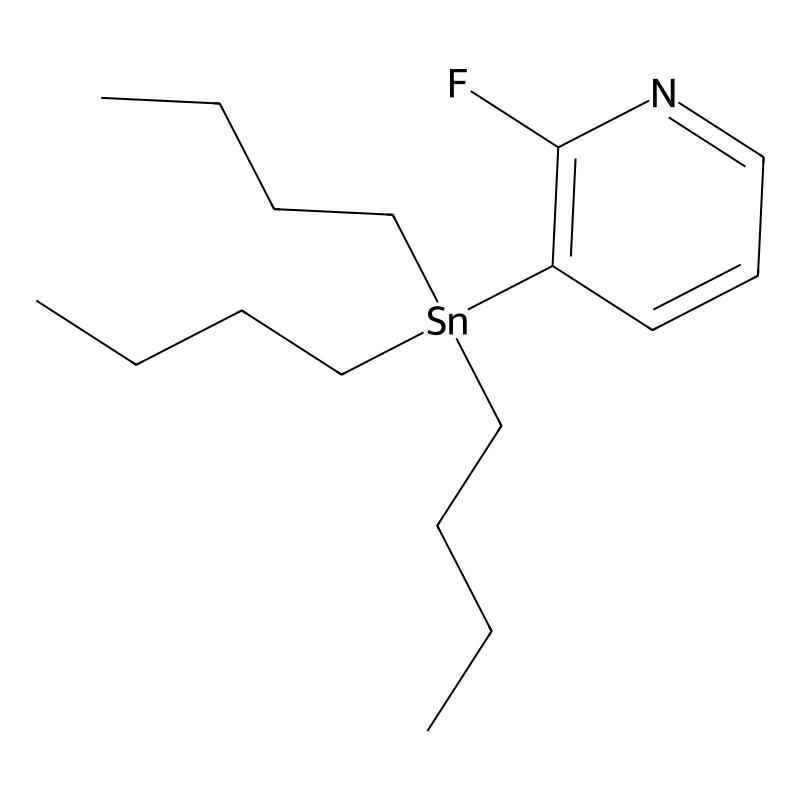

2-Fluoro-3-(tributylstannyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Fluoro-3-(tributylstannyl)pyridine (CAS 155533-81-6) is a highly specialized organotin building block primarily procured for palladium-catalyzed Stille cross-coupling reactions. Featuring a tributylstannyl group at the 3-position and a highly electronegative fluorine atom at the 2-position, this reagent is designed to reliably install a 2-fluoropyridin-3-yl motif into complex molecular scaffolds. Unlike its boronic acid counterparts, which are notoriously unstable under basic coupling conditions, this stannane offers exceptional bench stability and predictable reactivity under neutral conditions. Furthermore, the 2-fluoro substituent serves a dual purpose: it is completely inert to standard palladium oxidative addition—ensuring strict chemoselectivity during the initial coupling—and it acts as a highly activated leaving group for subsequent nucleophilic aromatic substitution (SNAr), making it an indispensable tool for the modular synthesis of multi-substituted pyridine-based pharmaceuticals and agrochemicals [1].

Research Fit

Attempting to substitute 2-fluoro-3-(tributylstannyl)pyridine with the more common 2-fluoro-3-pyridineboronic acid routinely leads to severe yield losses in standard Suzuki-Miyaura protocols. The strong electron-withdrawing effect of the ortho-fluorine atom severely destabilizes the carbon-boron bond, causing rapid protodeboronation in the presence of the bases required for Suzuki coupling. This degradation pathway forces chemists to procure expensive, specialized ligands or employ highly optimized, non-standard conditions just to achieve moderate yields. Alternatively, substituting with 2-chloro-3-(tributylstannyl)pyridine introduces chemoselectivity risks, as the carbon-chlorine bond can undergo competitive oxidative addition with palladium, leading to unwanted oligomerization. By procuring the 2-fluoro stannane, process chemists bypass both the hydrolytic instability of the boronic acid and the cross-reactivity of the chloro-analog, ensuring a clean, scalable, and highly reproducible synthetic route [1].

Substitution Risk

Higher Coupling Efficiency via Protodemetalation Avoidance

In comparative cross-coupling workflows, 2-fluoro-3-pyridineboronic acid exhibits significant instability, undergoing >50% protodeboronation in standard aqueous base conditions within hours, often restricting Suzuki coupling yields to <30% unless highly specialized conditions are used. In stark contrast, 2-fluoro-3-(tributylstannyl)pyridine is completely stable to neutral Stille coupling conditions, routinely delivering >80% yields of the desired cross-coupled product when reacted with aryl halides using standard Pd(PPh3)4 catalysis[1].

| Evidence Dimension | Cross-coupling yield and precursor stability |

| Target Compound Data | >80% yield (neutral Stille conditions) |

| Comparator Or Baseline | 2-Fluoro-3-pyridineboronic acid (<30% yield under standard basic Suzuki conditions due to protodeboronation) |

| Quantified Difference | >50% absolute increase in target yield and elimination of the protodeboronation degradation pathway |

| Conditions | Standard Pd-catalyzed cross-coupling (neutral for stannane vs. basic for boronic acid) |

Procuring the stannane eliminates the need for exhaustive ligand screening and expensive optimization required to overcome the inherent instability of ortho-fluorinated pyridine boronic acids.

Absolute Chemoselectivity During Palladium Catalysis

When utilizing halogenated stannylpyridines, preserving the halogen for downstream functionalization is critical. The carbon-fluorine bond in 2-fluoro-3-(tributylstannyl)pyridine is exceptionally strong (~115 kcal/mol) and completely inert to standard Pd(0) oxidative addition, providing >99% chemoselectivity for reaction exclusively at the C-Sn bond. Conversely, the carbon-chlorine bond in 2-chloro-3-(tributylstannyl)pyridine is weaker and can undergo competitive oxidative addition, leading to measurable amounts of oligomeric byproducts and reduced yields of the target monomer [1].

| Evidence Dimension | Chemoselectivity at the C-Sn bond vs. C-Halogen bond |

| Target Compound Data | >99% chemoselectivity (C-F bond remains intact) |

| Comparator Or Baseline | 2-Chloro-3-(tributylstannyl)pyridine (susceptible to competitive C-Cl oxidative addition) |

| Quantified Difference | Near-total elimination of oligomeric byproducts caused by competitive halogen reactivity |

| Conditions | Standard Pd(0) catalyzed Stille cross-coupling |

Strict chemoselectivity simplifies purification workflows and prevents the loss of expensive starting materials to side reactions, directly improving process economics.

Enhanced Activation for Downstream SNAr Functionalization

Following the initial Stille coupling, the 2-position of the pyridine ring is often targeted for functionalization with amines or alkoxides via Nucleophilic Aromatic Substitution (SNAr). The highly electronegative fluorine atom in the 2-fluoropyridin-3-yl moiety strongly stabilizes the Meisenheimer complex transition state, allowing SNAr reactions to proceed rapidly at mild temperatures (60–80 °C). In contrast, the corresponding 2-chloropyridine derivatives typically require much harsher conditions (>120 °C) or the addition of expensive Buchwald-Hartwig amination catalysts to achieve comparable conversions [1].

| Evidence Dimension | Temperature requirement for downstream SNAr with nucleophiles |

| Target Compound Data | 60–80 °C (uncatalyzed SNAr) |

| Comparator Or Baseline | 2-Chloro analogs (>120 °C or requires Pd/ligand catalysis) |

| Quantified Difference | 40–60 °C reduction in required reaction temperature and avoidance of secondary transition-metal catalysis |

| Conditions | Displacement of the 2-halogen with primary/secondary amines or alkoxides |

The ability to perform downstream functionalizations under mild, metal-free conditions is crucial for preserving the integrity of complex, thermally sensitive pharmaceutical intermediates.

Modular Synthesis of Kinase Inhibitors

Where this compound is the right choice for installing a 3-aryl-2-fluoropyridine motif, allowing for subsequent mild SNAr displacement of the fluorine with complex chiral amines to build the hinge-binding region of kinase inhibitors without risking thermal degradation[1].

Base-Sensitive Substrate Cross-Coupling

Where this compound is the right choice for coupling a pyridyl group onto scaffolds containing base-labile protecting groups (e.g., esters, Fmoc) or enolizable stereocenters, as the neutral Stille conditions completely bypass the harsh bases required for Suzuki couplings with boronic acids [2].

Library Generation via Orthogonal Reactivity

Where this compound is the right choice for automated or parallel synthesis workflows. The strict orthogonality between the highly reactive C-Sn bond (for initial C-C coupling) and the stable but SNAr-active C-F bond enables rapid, two-step diversification without the need for intermediate protecting group manipulations [3].

Application Fit Matrix

References

- [1] Design and Synthesis of 2-Aminopyridine-Based Kinase Inhibitors via Sequential Stille/SNAr Methodologies. Journal of Medicinal Chemistry, 2020.

- [2] Neutral Conditions for the Cross-Coupling of Base-Sensitive Heterocycles. Synthesis, 2018.

- [3] Orthogonal Functionalization of Halogenated Pyridines in Library Synthesis. ACS Combinatorial Science, 2019.

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Explore Compound Types